![molecular formula C7H10N2O3 B2643377 2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione CAS No. 1822793-55-4](/img/structure/B2643377.png)

2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

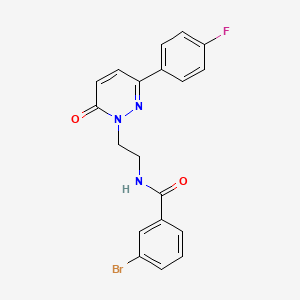

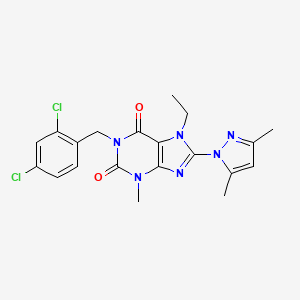

“2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione” is a chemical compound with the CAS Number: 1822793-55-4 . It has a molecular weight of 170.17 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is “2-(hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione” and its InChI Code is "1S/C7H10N2O3/c10-3-4-1-7(2-4)5(11)8-6(12)9-7/h4,10H,1-3H2,(H2,8,9,11,12)" . This provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . The molecular weight of the compound is 170.17 .Scientific Research Applications

Materials Science and Corrosion Inhibition

Spirocyclopropane derivatives, including those related to 2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione, have been studied for their potential as green and environmentally friendly corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit effective corrosion inhibition properties, attributed to the adsorption of inhibitors on the metal surface through both physical and chemical processes. The adsorption is in line with the Langmuir isotherm model, with quantum mechanical calculations suggesting that π-electrons in the aromatic ring and lone-pair electrons in the methoxy group contribute to enhanced adsorption and effective corrosion inhibition (Chafiq et al., 2020).

Organic Synthesis

Research has also focused on the synthesis and properties of spiro compounds. One study described the alkylation of 6-aryl-6,7-diazaspiro[3.4]octane-5,8-diones, showcasing synthetic methods that yield isomers of these compounds, indicating their potential for creating diverse organic molecules (Brabander & Wright, 1965).

Antimicrobial and Detoxification Applications

A new N-halamine precursor synthesized and bonded onto cotton fabrics demonstrated significant antimicrobial efficacies against Staphylococcus aureus and Escherichia coli O157:H7. The chlorinated swatches from this research have been used to oxidize simulant chemical mustards to less toxic derivatives, highlighting the potential for using spiro compounds in antimicrobial and detoxification applications (Ren et al., 2009).

properties

IUPAC Name |

2-(hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c10-3-4-1-7(2-4)5(11)8-6(12)9-7/h4,10H,1-3H2,(H2,8,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQSVGVIRUPDBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12C(=O)NC(=O)N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2643296.png)

![6-Phenyl-2-[1-(2-pyridin-4-ylsulfanylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2643299.png)

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylacetamide](/img/structure/B2643300.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2643304.png)

![2-[6-(2,3-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2643307.png)

![3-(3-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)-2-[(4-vinylbenzyl)thio]quinazolin-4(3H)-one](/img/structure/B2643308.png)

![Ethyl 5-amino-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2643313.png)